Cas no 154496-72-7 (Pyrimidine,4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-[(1-methylethyl)thio]-)
154496-72-7 structure
Product Name:Pyrimidine,4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-[(1-methylethyl)thio]-
CAS No:154496-72-7
MF:C13H18N4S
MW:262.373820781708
CID:188389
PubChem ID:3074011
Update Time:2025-04-19
Pyrimidine,4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-[(1-methylethyl)thio]- Chemical and Physical Properties
Names and Identifiers
-
- Pyrimidine,4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-[(1-methylethyl)thio]-
- 4-(3,5-dimethylpyrazol-1-yl)-6-methyl-2-propan-2-ylsulfanylpyrimidine
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)pyrimidine
- 154496-72-7
- DTXSID80165646
- 2-isopropylthio-6-methyl-4-[1-(3,5-dimethylpyrazolyl)]pyrimidine
- Pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)-
- 2-Isopropylthio-6-methyl-4-(1-(3,5-dimethylpyrazolyl))pyrimidine
-
- Inchi: 1S/C13H18N4S/c1-8(2)18-13-14-9(3)7-12(15-13)17-11(5)6-10(4)16-17/h6-8H,1-5H3
- InChI Key: RTCFPQSRGOFSHW-UHFFFAOYSA-N
- SMILES: S(C1=NC(C)=CC(=N1)N1C(C)=CC(C)=N1)C(C)C
Computed Properties
- Exact Mass: 262.12544
- Monoisotopic Mass: 262.12521776g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 68.9Ų
Experimental Properties
- PSA: 43.6
Pyrimidine,4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-[(1-methylethyl)thio]- Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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